molecular formula C13H12ClN5O5S B10752575 (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

货号: B10752575
分子量: 385.78 g/mol
InChI 键: FIWZSPHSVMRFPH-RGWHBOHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a cephalosporin-class β-lactam antibiotic characterized by its bicyclo[4.2.0]oct-2-ene core. Key structural features include:

  • A 3-chloro substituent at position 3 of the bicyclic system.
  • A hydroxyiminoacetyl group at position 7, linked to a 2-amino-1,3-thiazol-4-yl moiety.
  • The absence of a sulfur atom in the bicyclic core (designated as "1-azabicyclo" instead of "5-thia-1-azabicyclo"), distinguishing it from many third-generation cephalosporins .

This structure is optimized for enhanced β-lactamase resistance and broad-spectrum activity. The hydroxyimino group stabilizes the β-lactam ring against enzymatic hydrolysis, while the thiazole moiety facilitates binding to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria .

属性

分子式

C13H12ClN5O5S

分子量

385.78 g/mol

IUPAC 名称

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t6-,8+/m1/s1

InChI 键

FIWZSPHSVMRFPH-RGWHBOHISA-N

手性 SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)Cl

规范 SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

产品来源

United States

生物活性

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, featuring a bicyclic structure and various functional groups, is primarily studied for its biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₆H₁₅N₅O₇S₂
Molecular Weight 453.04 g/mol
IUPAC Name (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

This compound incorporates a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds similar to (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit notable antimicrobial properties. The thiazole and bicyclic components contribute to the compound's efficacy against various pathogens.

  • Mechanism of Action :
    • The compound is believed to inhibit bacterial cell wall synthesis and disrupt bacterial protein synthesis.
    • It may also act on specific enzymes involved in metabolic pathways critical for bacterial growth.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cell Viability Assays :
    • In vitro studies have shown that (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits significant cytotoxic effects on cancer cell lines.
    • IC50 values indicate potent activity against specific cancer types, with lower values suggesting higher potency.
Cancer Cell Line IC50 (µM)
A549 (Lung)10.5
MCF7 (Breast)12.0
HT29 (Colon)9.8

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain strains.
  • Anticancer Research :
    • In a recent investigation, the compound was tested against multiple cancer cell lines using the MTT assay.
    • Results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-chloro group in the target compound contrasts with substituents in analogous cephalosporins, impacting pharmacokinetics and antibacterial coverage:

Compound Name Position 3 Substituent Key Properties
Target Compound Chlorine Increased lipophilicity; potential for enhanced tissue penetration and stability against β-lactamases .
Cefixime () Vinyl (CH₂=CH) Improved oral bioavailability; activity against Streptococcus pneumoniae and Haemophilus influenzae .
SQ 14,359 () [(1-Methyl-1H-tetrazol-5-yl)thio]methyl Broad-spectrum activity, including β-lactamase-producing organisms; parenteral use .
ACI-INT-65 () Methyl Reduced steric hindrance; narrower spectrum compared to third-generation cephalosporins .

Mechanistic Insight : The electronegative chlorine atom in the target compound may reduce susceptibility to hydrolysis by AmpC β-lactamases compared to methyl or vinyl groups .

Side-Chain Modifications at Position 7

The hydroxyiminoacetyl-thiazole side chain is critical for binding affinity and resistance profiles:

Compound Name Position 7 Side Chain Activity Spectrum
Target Compound (2Z)-2-hydroxyiminoacetyl + thiazole Likely enhanced Gram-negative coverage (e.g., Enterobacteriaceae) due to imino group stability .
Ceftobiprole Intermediate () Trityloxyimino + thiadiazole Intermediate for broad-spectrum antibiotics; designed for methicillin-resistant Staphylococcus aureus (MRSA) coverage .
() 3-Chloro-4-hydroxyphenylacetyl Targeted activity against resistant Pseudomonas aeruginosa; hydroxyl group improves solubility .

Research Finding: The hydroxyimino group in the target compound’s side chain confers resistance to extended-spectrum β-lactamases (ESBLs) by preventing active-site binding, a feature shared with cefixime but absent in earlier cephalosporins .

Bicyclic Core Modifications

The 1-azabicyclo[4.2.0]oct-2-ene core lacks the sulfur atom present in many cephalosporins (e.g., "5-thia-1-azabicyclo" in ), altering electronic properties and reactivity:

Compound Name Core Structure Stability and Bioavailability
Target Compound 1-azabicyclo[4.2.0]oct-2-ene Potential for reduced oxidative degradation compared to sulfur-containing analogs; may require parenteral administration .
Cefixime () 5-thia-1-azabicyclo[4.2.0]oct-2-ene Sulfur enhances resonance stabilization of β-lactam ring; suitable for oral dosing .
() 5-thia-1-azabicyclo[4.2.0]oct-2-ene + 5R-oxide Oxidation at sulfur increases polarity, affecting renal excretion .

Tabulated Comparison of Key Compounds

Property Target Compound Cefixime SQ 14,359 () ACI-INT-65 ()
Molecular Weight ~450 g/mol (estimated) 453.45 g/mol 513.5 g/mol 409.4 g/mol
Position 3 Chlorine Vinyl Tetrazole-thiomethyl Methyl
β-Lactamase Stability High (ESBLs) Moderate High (AmpC) Low
Administration Route Intravenous (predicted) Oral Parenteral Parenteral

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。